molecular formula C11H17NO4 B2944670 Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate CAS No. 2361658-00-4

Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate

Cat. No.: B2944670
CAS No.: 2361658-00-4
M. Wt: 227.26
InChI Key: SMMIAJTVYPCGQY-UHFFFAOYSA-N
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Description

Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate is an organic compound with a complex structure that includes an oxane ring and an enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate typically involves the reaction of oxane derivatives with enamides under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxane ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate involves its interaction with specific molecular targets. The enamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The oxane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate
  • Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate

Uniqueness

Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate is unique due to its specific structural features, such as the combination of an oxane ring and an enamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-3-10(13)12-8-4-5-16-9(6-8)7-11(14)15-2/h3,8-9H,1,4-7H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMIAJTVYPCGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(CCO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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